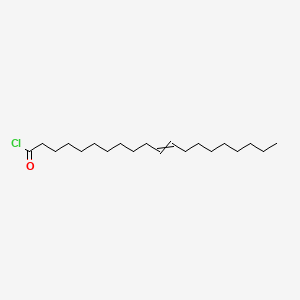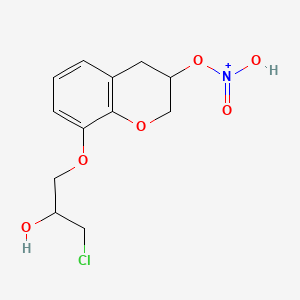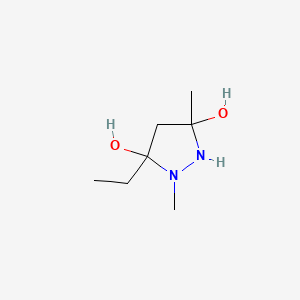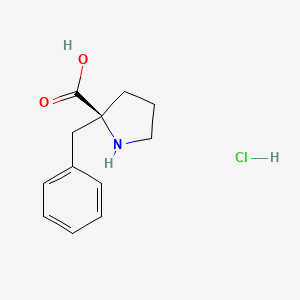
11-Eicosenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Eicosenoyl chloride, also known as 11(Z)-Eicosenoyl chloride, is a product in the category of FA Chlorides . It has a molecular formula of C20H37ClO and a molecular weight of 328.96 .
Molecular Structure Analysis
The this compound molecule contains a total of 58 bonds. There are 21 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, and 1 acyl halogenide .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 328.96 .科学的研究の応用
Pheromonal Component in Honey Bees : (Z)-11-Eicosen-1-ol is identified as a major volatile component secreted by the sting apparatus of the worker honey bee. It acts as an alarm pheromone, eliciting stinging behavior when presented at the hive entrance (Pickett, Williams, & Martin, 2004).
Medical Imaging - Radiotracer Synthesis : (Z)-11-Eicosen-1-ol derivatives have been synthesized for potential applications in medical imaging, particularly in positron emission tomography (PET) radiotracer development (Mathews, Burns, Dannals, Ravert, & Naylor, 1995).
Biochemical Study of Lipids : The study of eicosenoyl-containing compounds like 11-Eicosenoyl chloride is crucial in understanding the surface structure and mixing behavior of lipids such as galactosylceramide with other phospholipids, which has implications for cellular biology and medicine (Ali, Brockman, & Brown, 1991).
Immunological Research : (Z)-11-Eicosen-1-ol and its derivatives have been investigated for their immune stimulatory effects, particularly in the context of vaccine adjuvant development. These compounds have shown the ability to modulate immune responses in macrophages (Alqarni, Dissanayake, Nelson, Parkinson, Dufton, Ferro, & Watson, 2019).
Biosensor Development : this compound derivatives are used in the development of biosensors, particularly for detecting environmental pollutants and toxic substances (Marty, Mionetto, Lacorte, & Barceló, 1995).
Pharmacological Applications : Studies involving this compound and related compounds contribute to the development of new medicines, particularly in the field of eicosanoids, which are involved in various physiological and pathophysiological processes (Samuelsson, 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 11-Eicosenoyl chloride can be achieved through the reaction of eicosenoic acid with thionyl chloride.", "Starting Materials": [ "Eicosenoic acid", "Thionyl chloride" ], "Reaction": [ "Eicosenoic acid is dissolved in a solvent, such as dichloromethane or chloroform.", "Thionyl chloride is slowly added to the solution, while stirring and cooling the reaction mixture.", "The reaction mixture is allowed to react for several hours at room temperature, or at a slightly elevated temperature.", "The excess thionyl chloride is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.", "The purified 11-Eicosenoyl chloride can be characterized by spectroscopic methods, such as NMR or IR spectroscopy." ] } | |
CAS番号 |
103213-61-2 |
分子式 |
C20H37ClO |
分子量 |
329.0 g/mol |
IUPAC名 |
icos-11-enoyl chloride |
InChI |
InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3 |
InChIキー |
VYDCIEGMVDOFEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)
![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)
